molecular formula C21H17ClN4O2 B2395767 (Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide CAS No. 900260-56-2

(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2395767
CAS No.: 900260-56-2
M. Wt: 392.84
InChI Key: BUUUOIZISBWVGS-VLGSPTGOSA-N
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Description

The compound (Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide features a complex architecture combining an isoindole core, a cyano-oxoethylidene moiety, and a 2-chlorobenzamide substituent. Key functional groups include:

  • Cyano group (C≡N): Enhances electronic polarization and may participate in hydrogen bonding.
  • Propylamino side chain: Influences solubility and steric bulk.
  • 2-Chlorobenzamide: The chloro substituent modulates lipophilicity and electronic effects.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination chemistry). Its synthesis likely involves amide coupling and cyclization steps, analogous to methods described for related compounds .

Properties

IUPAC Name

2-chloro-N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-2-11-24-20(27)16(12-23)18-13-7-3-4-8-14(13)19(25-18)26-21(28)15-9-5-6-10-17(15)22/h3-10H,2,11H2,1H3,(H,24,27)(H,25,26,28)/b18-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUUOIZISBWVGS-VLGSPTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a novel compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the isoindole structure and the introduction of the cyano and chloro groups. Detailed synthetic pathways are often documented in patent literature and research articles .

Antifungal Activity

Recent studies have evaluated the antifungal properties of benzamide derivatives, including compounds similar to this compound. For instance, a series of benzamides were tested against various fungal strains, demonstrating significant fungicidal activities. The results indicated that certain derivatives exhibited higher efficacy than standard antifungal agents such as pyraclostrobin .

CompoundFungal StrainActivity (%) at 100 mg/L
10aBotrytis cinerea84.4
10dBotrytis cinerea83.6
10eBotrytis cinerea83.3
ControlPyraclostrobin81.4

Insecticidal Activity

Insecticidal assays have shown that compounds related to this compound can effectively reduce insect populations. For example, one study reported that specific derivatives achieved death rates of up to 100% against mosquito larvae at concentrations as low as 5 mg/L .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, certain derivatives exhibited varying levels of toxicity. For instance, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic .

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on a series of benzamide derivatives showed that compounds with similar structures to this compound were particularly effective against Botrytis cinerea. The study highlighted that structural modifications significantly influenced the antifungal activity.

Case Study 2: Insecticidal Potential
Another investigation focused on the larvicidal activity against Aedes aegypti larvae, revealing that some derivatives had an LC50 value significantly lower than established insecticides. This indicates a promising avenue for developing new insecticides based on this compound's structure.

Scientific Research Applications

Pharmacological Activity

Research indicates that (Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide exhibits significant pharmacological properties:

  • Inhibition of Dipeptidyl Peptidase 1 (DPP1) : This compound has been shown to inhibit DPP1, an enzyme involved in various physiological processes, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

  • Asthma Treatment : In a study evaluating the effects of DPP1 inhibitors on asthma models, compounds structurally related to this compound demonstrated improved lung function and reduced inflammation .
  • Cancer Research : Investigations into the anti-cancer properties of benzamide derivatives have revealed potential mechanisms involving apoptosis induction in cancer cells, suggesting that this compound may also have applications in oncology .

Data Tables

Application AreaDescriptionReference
Respiratory DiseasesInhibition of DPP1 leading to improved respiratory function
Cancer TreatmentInduction of apoptosis in cancer cells
Synthesis TechniquesMulti-step organic synthesis with specific precursors

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Core Structure Benzamide Substituent Alkylamino Chain Functional Groups
Target Compound Isoindole 2-Chloro Propylamino C≡N, CONH, Cl
N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide Isoindole 4-Methyl 3-Methoxypropylamino C≡N, CONH, OCH₃
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide Indole-hydrazine 2-Chlorobenzyl N/A C=S, NH, Cl
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine N/A Methylhydrazino C≡N, SO₂, OH

Key Observations :

  • Alkylamino chains: The methoxypropylamino group in enhances hydrophilicity relative to the target’s propylamino chain.
  • Core structures: Isoindole (target) vs. benzodithiazine () vs.

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound IR (C≡N stretch, cm⁻¹) NMR (Aromatic H, δ ppm) Melting Point (°C)
Target ~2235 (inferred) Not reported Not reported
Compound 2235 6.90–7.84 (DMSO-d6) 314–315 (dec.)
Compound Not reported Not reported Not reported

Analysis :

  • The cyano group’s IR stretch (~2235 cm⁻¹) is consistent across nitrile-containing analogs .
  • Melting points for isoindole derivatives (e.g., ) suggest thermal stability, likely due to rigid aromatic systems.

Crystallographic and Computational Insights

Table 3: Crystallographic Parameters
Compound Space Group R Factor Data-to-Parameter Ratio Refinement Software
Target Not reported Not reported Not reported Likely SHELXL
Compound Not reported 0.043 18.9 SHELX
Compound Not reported Not reported Not reported SHELXTL

Key Findings :

  • The low R factor (0.043) for indicates high-precision structural determination, achievable via SHELX programs .
  • The target compound’s structural analysis would benefit from similar refinement tools to resolve its complex stereochemistry.

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